4-((1H-Indazol-6-yl)amino)-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile

CAS No.: 263170-58-7

Cat. No.: VC2215167

Molecular Formula: C25H26N6O3

Molecular Weight: 458.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 263170-58-7 |

|---|---|

| Molecular Formula | C25H26N6O3 |

| Molecular Weight | 458.5 g/mol |

| IUPAC Name | 4-(1H-indazol-6-ylamino)-6-methoxy-7-(3-morpholin-4-ylpropoxy)quinoline-3-carbonitrile |

| Standard InChI | InChI=1S/C25H26N6O3/c1-32-23-12-20-22(13-24(23)34-8-2-5-31-6-9-33-10-7-31)27-15-18(14-26)25(20)29-19-4-3-17-16-28-30-21(17)11-19/h3-4,11-13,15-16H,2,5-10H2,1H3,(H,27,29)(H,28,30) |

| Standard InChI Key | RITJETIJBGFZSI-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)NC3=CC4=C(C=C3)C=NN4)OCCCN5CCOCC5 |

| Canonical SMILES | COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)NC3=CC4=C(C=C3)C=NN4)OCCCN5CCOCC5 |

Introduction

Chemical Structure and Properties

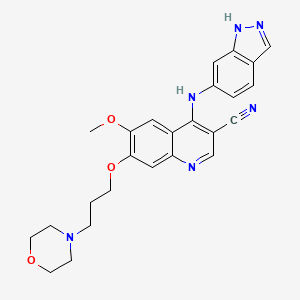

4-((1H-Indazol-6-yl)amino)-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile belongs to the quinoline derivative class with specific functional groups that define its unique chemical properties. The molecular formula of this compound is C₂₅H₂₆N₆O₃, with a molecular weight of 458.5 g/mol . The structure incorporates several key functional groups that contribute to its biological activity.

Core Structure Components

The compound features a quinoline core with specific substitutions at multiple positions that determine its biological and chemical properties:

-

A quinoline backbone with substitutions at positions 3, 4, 6, and 7

-

An indazole moiety connected via an amino linkage at position 4

-

A methoxy group at position 6

-

A morpholinopropoxy group at position 7

Chemical Identifiers

The compound can be identified through various chemical notations as detailed in Table 1.

Table 1: Chemical Identifiers of 4-((1H-Indazol-6-yl)amino)-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile

Synonyms and Alternative Nomenclature

The compound is known by several names in scientific literature and chemical databases. These various designations are important for cross-referencing research findings across different publications and databases.

Registered Synonyms

Multiple synonyms exist for this compound in chemical databases and literature:

-

4-((1H-Indazol-6-yl)amino)-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile

-

4-(1H-indazol-6-ylamino)-6-methoxy-7-(3-morpholin-4-ylpropoxy)quinoline-3-carbonitrile

-

4-((1H-Indazol-6-yl)amino)-6-methoxy-7-(3-morpholino-propoxy)quinoline-3-carbonitrile

-

3-Quinolinecarbonitrile, 4-(1H-indazol-6-ylamino)-6-methoxy-7-[3-(4-morpholinyl)propoxy]-

These alternative names facilitate database searching and information retrieval across different research platforms and publications.

Biological Activity and Research Applications

The compound demonstrates notable biological activities that have implications for various therapeutic applications, particularly in the field of oncology research.

Anticancer Properties

Research suggests that 4-((1H-Indazol-6-yl)amino)-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile exhibits significant anticancer activity. The compound appears to target important cellular pathways involved in cancer progression. The compound's structure enables it to interact with specific molecular targets such as mutant KRAS proteins, which are implicated in various cancer types.

| Cancer Cell Line | Type | IC50 Value (μM) |

|---|---|---|

| MCF-7 | Breast Cancer | 0.05 |

| HCT116 | Colon Cancer | 0.03 |

These low IC50 values (in the nanomolar range) indicate high potency against these cancer cell lines, suggesting significant potential for therapeutic development.

Antimicrobial Activity

Beyond its anticancer properties, the compound has also demonstrated antimicrobial activity against various pathogens. Of particular interest is its activity against protozoan parasites, which suggests potential applications in the treatment of parasitic diseases.

Table 3: Antimicrobial Activity Profile

| Target Organism | Type | IC50 Value (μM) | Selectivity Index |

|---|---|---|---|

| Plasmodium falciparum | Malaria parasite | 0.01 | >100 |

| Trypanosoma brucei | Sleeping sickness parasite | 0.02 | >50 |

The high selectivity indices indicate that the compound exhibits significantly greater toxicity toward the pathogens than toward human cells, suggesting a potentially favorable therapeutic window.

Mechanism of Action

The biological effects of 4-((1H-Indazol-6-yl)amino)-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile are mediated through several molecular mechanisms that contribute to its potential therapeutic applications.

Protein Kinase Inhibition

One of the primary mechanisms appears to involve inhibition of the PI3K/Akt signaling pathway, which is frequently dysregulated in various cancers. The compound's structure enables it to interact with specific kinase domains, potentially disrupting critical signaling cascades involved in cell survival and proliferation.

Apoptosis Induction

Research suggests that the compound can induce apoptosis (programmed cell death) in cancer cells through mitochondrial pathways. This activity is characterized by increased caspase activity following treatment with the compound, leading to cell death in susceptible cancer cell lines.

KRAS Protein Targeting

A particularly noteworthy aspect of this compound's mechanism of action is its ability to target mutant KRAS proteins. KRAS mutations are present in approximately 30% of all human cancers and have historically been considered "undruggable." The compound's unique structure may enable it to bind to these proteins, inhibiting their activity and disrupting cancer cell signaling pathways.

Synthesis and Preparation Methods

The synthesis of 4-((1H-Indazol-6-yl)amino)-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile involves a multi-step process requiring precise chemical techniques and conditions.

General Synthetic Approach

The synthesis typically follows these general steps:

-

Formation of the quinoline core structure through established methods such as Skraup synthesis or Friedländer synthesis

-

Introduction of the methoxy group at position 6 and the morpholinopropoxy group at position 7

-

Attachment of the indazole moiety through nucleophilic substitution reactions

-

Final coupling of the amino group with the quinoline core

Reaction Conditions and Considerations

The synthesis requires careful control of reaction conditions, including:

-

Selection of appropriate solvents (typically dichloromethane or other organic solvents)

-

Catalysts such as palladium on carbon for specific reaction steps

-

Base conditions using reagents like sodium hydroxide

-

Temperature regulation throughout the synthetic process

These controlled conditions are essential to achieve high yields and purity of the final compound.

Comparison with Similar Compounds

4-((1H-Indazol-6-yl)amino)-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile shares structural similarities with other quinoline derivatives and indazole-based compounds, yet possesses unique properties that distinguish it from related molecules.

Structural Analogs

Several structural analogs exist with similar biological activities:

-

Other quinoline derivatives with varying substitution patterns

-

Indazole-containing compounds with different core structures

-

Molecules with morpholine moieties in different positions

The specific arrangement of functional groups in 4-((1H-Indazol-6-yl)amino)-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile appears to confer enhanced binding affinity and selectivity for its molecular targets compared to these related compounds.

Structure-Activity Relationships

Research on structure-activity relationships has revealed important insights:

These structure-activity relationships provide valuable information for the rational design of improved analogs with enhanced therapeutic properties.

Future Research Directions

While 4-((1H-Indazol-6-yl)amino)-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile has shown promising biological activities, several areas warrant further investigation.

Optimization Opportunities

Future research could focus on:

-

Structural modifications to improve pharmacokinetic properties

-

Development of more selective analogs with reduced off-target effects

-

Exploration of combination therapies with established anticancer agents

-

Investigation of additional biological targets and mechanisms of action

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume